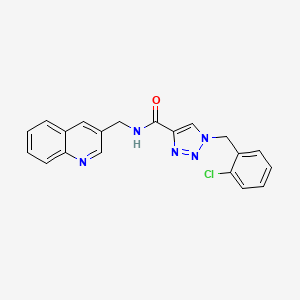![molecular formula C19H17NO4 B5107981 4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5107981.png)
4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is a chemical compound used in scientific research for its potential therapeutic properties. It is commonly referred to as MDB or MDBA.
Mechanism of Action
MDBA works by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. Specifically, it inhibits the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. Additionally, MDBA inhibits the activity of the NF-kB signaling pathway, which is involved in the regulation of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
MDBA has been shown to have anti-inflammatory and anticancer effects in animal models. It reduces the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and inhibits the growth of cancer cells. Additionally, MDBA has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
MDBA has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and signaling pathways involved in cancer growth and inflammation. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
Future research on MDBA could focus on its potential therapeutic applications for specific types of cancer and inflammatory conditions. Additionally, further studies could investigate the optimal dosage and administration of MDBA, as well as its potential toxicity and side effects. Finally, research could explore the potential use of MDBA in combination with other therapies for improved efficacy.
Synthesis Methods
MDBA can be synthesized through a multistep process starting with the reaction of 4-methylbenzaldehyde and pyrrolidine in the presence of a catalyst to form 4-methyl-1-(pyrrolidin-1-yl)benzene. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form the final product, MDBA.
Scientific Research Applications
MDBA has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Research has shown that MDBA inhibits the growth of cancer cells and reduces inflammation in animal models.
properties
IUPAC Name |
4-[3-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-2-4-13(5-3-12)10-15-11-17(21)20(18(15)22)16-8-6-14(7-9-16)19(23)24/h2-9,15H,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBVZVAHBLWQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107933.png)
![propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5107947.png)
![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5107953.png)
![N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5107957.png)
![1-(4-methoxyphenyl)-3-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5107962.png)
![ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate](/img/structure/B5107966.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)

![4-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5107993.png)